Bicyclo[4.2.1]nona-2,4-dien-9-one
Beschreibung
Eigenschaften
CAS-Nummer |
52902-51-9 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
bicyclo[4.2.1]nona-2,4-dien-9-one |
InChI |
InChI=1S/C9H10O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
NRNOAIOYIAIMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC=CC1C2=O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Bicyclo[4.2.1]nona-2,4-dien-9-one is compared to structurally related bicyclic ketones and dienes, focusing on reactivity, stability, and bioactivity.
Table 1: Structural and Physical Properties
Key Differences in Reactivity and Stability
Conjugation Effects: The trienone variant (bicyclo[4.2.1]nona-2,4,7-trien-9-one) exhibits enhanced conjugation across the triene system, leading to stronger nonbonded n/π interactions. This increases its stability in photochemical reactions compared to the dienone . In contrast, the dienone (bicyclo[4.2.1]nona-2,4-dien-9-one) undergoes facile electrocyclization under thermal or photolytic conditions due to reduced steric strain .
Substituent Effects: Methyl substitution (e.g., 4-methylbicyclo[4.2.1]nona-3,7-dien-5-one) introduces steric hindrance, reducing reactivity in cycloadditions but improving thermal stability . Hydroxyl derivatives (e.g., bicyclo[4.2.1]nona-2,4-dien-9-ol) exhibit hydrogen-bonding capabilities, altering solubility and biological activity .
Table 2: Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[4.2.1]nona-2,4-dien-9-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves cobalt-catalyzed [6π + 2π] cycloaddition of 1-substituted 1,3,5-cycloheptatrienes with alkynes/allenes. Reaction parameters (e.g., catalyst loading, temperature, solvent polarity) directly impact regioselectivity and byproduct formation. For reproducibility, optimize stoichiometry and monitor intermediates via TLC or GC-MS. Yield improvements (>70%) are achievable by isolating reactive intermediates under inert atmospheres .
Q. How can structural characterization techniques like NMR and X-ray diffraction be optimized for accurate determination of bicyclic systems in this compound?
- Methodological Answer :
- NMR : Use high-field instruments (≥400 MHz) to resolve overlapping signals from strained bicyclic protons. Assign - and -NMR peaks via 2D experiments (COSY, HSQC). Note deshielded olefinic protons (δ 5.5–6.5 ppm) and ketone carbonyl (δ ~210 ppm) .
- XRD : Crystallize the compound in nonpolar solvents (e.g., hexane/ethyl acetate). Refinement software (e.g., SHELXL) should account for disorder in fused ring systems. Validate bond lengths against DFT-calculated geometries .
Q. What are the key physicochemical properties (e.g., ionization energy) of Bicyclo[4.2.1]nona-2,4-dien-9-one, and how are they experimentally determined?
- Methodological Answer :
- Ionization Energy : Vertical ionization energy (8.28 eV) is measured via photoelectron spectroscopy (PE), reflecting electron density at the carbonyl group. Compare with computational methods (e.g., DFT) to validate nonbonded n/π interactions .
- Molecular Weight : 132.16 g/mol (calculated from formula ). Confirm via high-resolution mass spectrometry (HRMS) with <2 ppm error .
Advanced Research Questions
Q. How do nonbonded n/π interactions in Bicyclo[4.2.1]nona-2,4-dien-9-one influence its electronic structure and reactivity?
- Methodological Answer : Use computational models (e.g., NBO analysis, AIM theory) to map orbital interactions between the ketone oxygen lone pairs () and adjacent π-systems. Experimentally, compare reaction kinetics in Diels-Alder reactions with/without electron-withdrawing substituents. PE spectroscopy data (8.28 eV) supports delocalization effects .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Methodological Answer : Standardize assays by:
- Cell Line Selection : Use validated tumor lines (e.g., HeLa, MCF-7) with consistent passage numbers.
- Dosage Control : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity.
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for assay sensitivity (e.g., MTT vs. ATP-luminescence) .
Q. How can frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) guide research design for therapeutic applications of this compound?
- Methodological Answer :
- Feasibility : Prioritize in vitro models (e.g., 3D tumor spheroids) before in vivo testing.
- Novelty : Investigate understudied targets (e.g., mitochondrial membrane disruption) via proteomics.
- Ethical Compliance : Follow NIH preclinical guidelines for cytotoxicity studies, including negative controls and blinded data analysis .
Q. What experimental and computational approaches are needed to elucidate the mechanistic pathway of [4+2] cycloreversion in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to determine activation parameters.
- DFT Modeling : Simulate transition states (e.g., Gaussian 16) to identify regiochemical preferences. Validate with isotopic labeling (-NMR) .
Key Considerations for Researchers
- Reproducibility : Document catalyst purity, solvent batch, and NMR calibration standards in supplementary materials .
- Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., flow cytometry for apoptosis vs. caspase-3 assays) .
- Ethical Compliance : Adhere to institutional review protocols for preclinical data reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
